2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide
Overview
Description
2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as Clomipramine, which is a tricyclic antidepressant that has been used to treat various mental health disorders, including depression, obsessive-compulsive disorder, and panic disorder. Clomipramine has been shown to have significant effects on the brain's neurotransmitter systems, particularly the serotonin and norepinephrine systems.
Scientific Research Applications
Comparative Metabolism in Human and Rat Liver Microsomes
Research into chloroacetamide herbicides, such as acetochlor, has revealed their metabolic pathways in both human and rat liver microsomes, highlighting a complex activation process that could involve carcinogenicity through DNA-reactive products. The study examines the metabolism of acetochlor and other chloroacetamide herbicides, identifying key intermediates and metabolites, which could be crucial for understanding their effects and designing safer agricultural chemicals (Coleman et al., 2000).
Herbicide Selectivity and Plant Metabolism
A study on acetochlor explores its metabolism in plants, revealing that tolerance may be linked to the plant's ability to detoxify the herbicide through conjugation processes. This insight is important for agricultural practices, providing a basis for selecting herbicides that minimize crop damage while effectively controlling weeds (Breaux, 1987).
Radiosynthesis for Metabolism Studies
The development of radiolabeled acetochlor allows for detailed studies on its metabolism and mode of action, offering tools for environmental and health impact assessments. This method facilitates the tracking of herbicide distribution and breakdown in biological systems (Latli & Casida, 1995).
Soil Reception and Activity
Research on acetochlor's interaction with soil and its effectiveness as a herbicide under various conditions, such as wheat straw cover and irrigation, provides valuable information for optimizing application methods to ensure environmental safety and herbicidal efficiency (Banks & Robinson, 1986).
Environmental Presence and Hydrologic System Impact
Studies documenting the presence of acetochlor in the hydrologic system shortly after its introduction for agricultural use highlight the need for monitoring and managing pesticide runoff to protect water resources. These findings underscore the importance of understanding the environmental fate of agricultural chemicals (Kolpin et al., 1996).
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Based on the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound likely interacts with its targets in a way that modulates their function, leading to the observed therapeutic effects .
Biochemical Pathways
Given the broad range of therapeutic properties associated with thiophene derivatives, it can be inferred that the compound likely affects multiple biochemical pathways .
Result of Action
Based on the therapeutic properties of thiophene derivatives, it can be inferred that the compound likely exerts a range of effects at the molecular and cellular level .
properties
IUPAC Name |
2-chloro-N-methyl-N-(1-thiophen-2-ylethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNOS/c1-7(8-4-3-5-13-8)11(2)9(12)6-10/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZAERLZOSGDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.